molecular formula C15H15ClN2 B6328124 2-(Benzylamino)-2-phenylacetonitrile hydrochloride CAS No. 4918-06-3

2-(Benzylamino)-2-phenylacetonitrile hydrochloride

Cat. No.: B6328124
CAS No.: 4918-06-3
M. Wt: 258.74 g/mol
InChI Key: LEUYYYHBSZDGIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylamine, a related compound, can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . For the synthesis of 2-aminobenzothiazole derivatives, a series of 15 drug-like various substituted derivatives was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .

Safety and Hazards

The safety data sheet for benzylamine, a related compound, indicates that it is a combustible liquid, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage .

Future Directions

The aim of recent studies is to seek multifunctional compounds with expected activity against disease-modifying and symptomatic targets . A series of 15 drug-like various substituted derivatives of 2-aminobenzothiazole was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .

Properties

IUPAC Name

2-(benzylamino)-2-phenylacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13;/h1-10,15,17H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUYYYHBSZDGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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